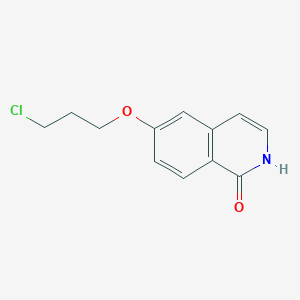
6-(3-Chloropropoxy)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Chloropropoxy)isoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a 3-chloropropoxy group attached to the sixth position of the isoquinoline ring and a carbonyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloropropoxy)isoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline as the core structure.
Chloropropylation: The isoquinoline undergoes a chloropropylation reaction where a 3-chloropropyl group is introduced. This can be achieved using 3-chloropropanol and a suitable catalyst under controlled conditions.
Oxidation: The resulting intermediate is then oxidized to introduce the carbonyl group at the first position, forming the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloropropoxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropoxy group can be substituted by other nucleophiles.
Oxidation and Reduction: The carbonyl group can participate in oxidation and reduction reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield isoquinolin-1(2H)-one and 3-chloropropanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include oxidized derivatives of the isoquinoline ring.
Reduction: Reduced forms of the compound.
Hydrolysis: Isoquinolin-1(2H)-one and 3-chloropropanol.
Scientific Research Applications
6-(3-Chloropropoxy)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-Chloropropoxy)isoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
6-(3-Bromopropoxy)isoquinolin-1(2H)-one: Similar structure but with a bromine atom instead of chlorine.
6-(3-Methoxypropoxy)isoquinolin-1(2H)-one: Contains a methoxy group instead of a chlorine atom.
6-(3-Hydroxypropoxy)isoquinolin-1(2H)-one: Features a hydroxy group in place of the chlorine atom.
Uniqueness
6-(3-Chloropropoxy)isoquinolin-1(2H)-one is unique due to the presence of the 3-chloropropoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in specific substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
6-(3-chloropropoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H12ClNO2/c13-5-1-7-16-10-2-3-11-9(8-10)4-6-14-12(11)15/h2-4,6,8H,1,5,7H2,(H,14,15) |
InChI Key |
UVLFYDFWYMHGDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B13129211.png)
![6-{4-[(4e)-4-Imino-1,2,3-benzotriazin-3(4h)-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B13129212.png)
![N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine](/img/structure/B13129221.png)
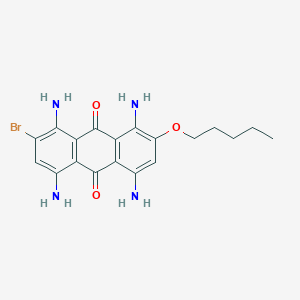
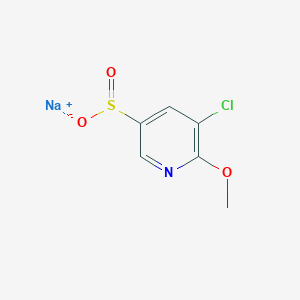
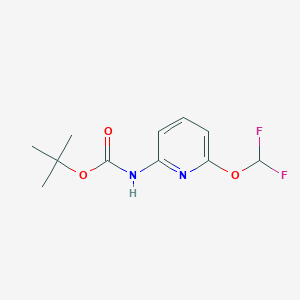
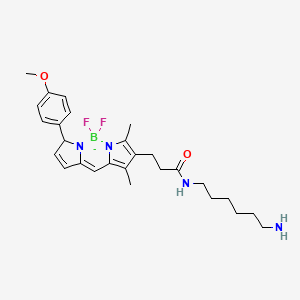
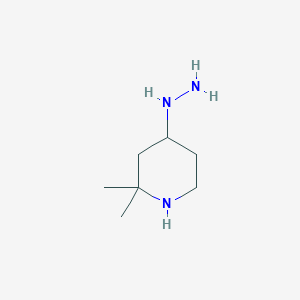
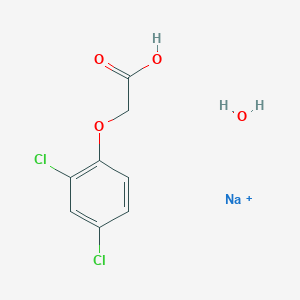
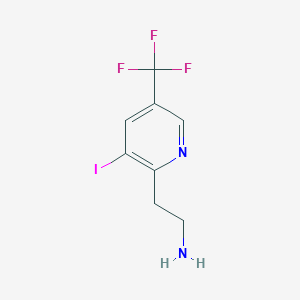
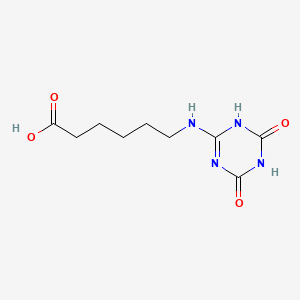
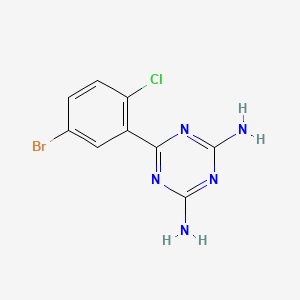
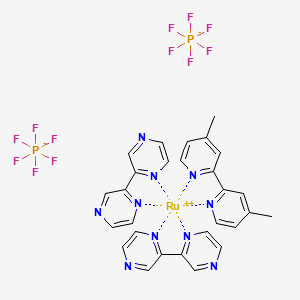
![1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione](/img/structure/B13129291.png)
